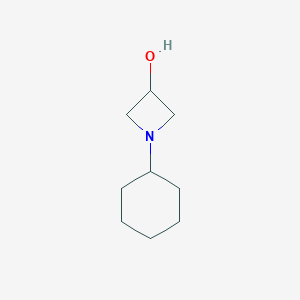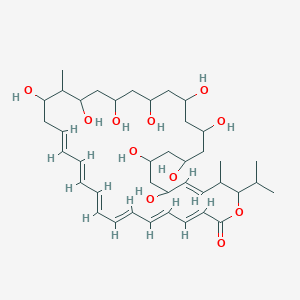
Dermostatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dermostatin is a peptide that has been discovered to have potential therapeutic applications in the field of dermatology. It is a synthetic derivative of a natural peptide, tachykinin, which is found in the nervous system. Dermostatin has been shown to have anti-inflammatory properties, making it a promising candidate for treating various skin conditions.
Mécanisme D'action
Dermostatin exerts its anti-inflammatory effects by binding to the neurokinin-1 receptor, which is found on skin cells. This binding inhibits the release of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Dermostatin has been shown to have a number of biochemical and physiological effects on skin cells. It inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha, while increasing the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the expression of adhesion molecules on skin cells, which play a role in the recruitment of inflammatory cells to the skin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dermostatin in lab experiments is its specificity for the neurokinin-1 receptor, which allows for targeted inhibition of inflammation. However, one limitation is that it has only been studied in animal models and its effectiveness in humans is not yet known.
Orientations Futures
There are several potential future directions for research on dermostatin. One area of interest is its potential use in combination with other anti-inflammatory agents for the treatment of skin conditions. Another area of research could explore the use of dermostatin in other inflammatory conditions outside of dermatology, such as inflammatory bowel disease. Finally, further studies are needed to determine the safety and efficacy of dermostatin in human clinical trials.
Méthodes De Synthèse
Dermostatin is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.
Applications De Recherche Scientifique
Dermostatin has been extensively studied in vitro and in vivo for its potential therapeutic applications in dermatology. In vitro studies have shown that it has anti-inflammatory effects on skin cells, while in vivo studies have demonstrated its ability to reduce inflammation in animal models of skin conditions such as psoriasis and atopic dermatitis.
Propriétés
Numéro CAS |
11120-15-3 |
|---|---|
Nom du produit |
Dermostatin |
Formule moléculaire |
C40H64O11 |
Poids moléculaire |
720.9 g/mol |
Nom IUPAC |
(3E,5E,7E,9E,11E,13E,33E)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |
InChI |
InChI=1S/C40H64O11/c1-27(2)40-28(3)18-19-30(41)20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-38(49)29(4)37(48)16-14-12-10-8-6-5-7-9-11-13-15-17-39(50)51-40/h5-15,17-19,27-38,40-49H,16,20-26H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,19-18+ |
Clé InChI |
LSYAYTGVPHMMBZ-VMYRXBQLSA-N |
SMILES isomérique |
CC1/C=C/C(CC(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |
SMILES |
CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |
SMILES canonique |
CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |
Synonymes |
Dermostatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



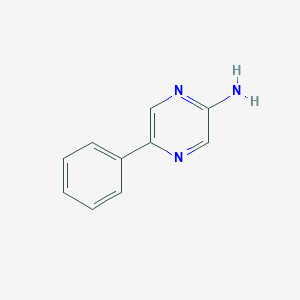
amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)
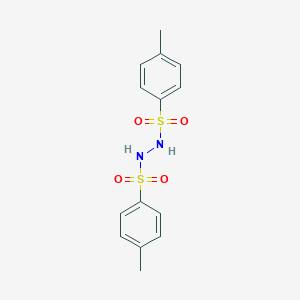
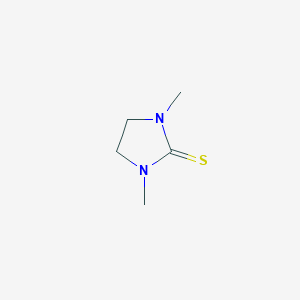


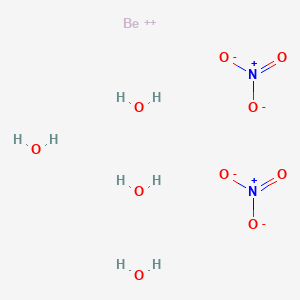




![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
